![molecular formula C14H14O4 B2986382 2-羟基-3-甲氧基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮 CAS No. 145575-31-1](/img/structure/B2986382.png)

2-羟基-3-甲氧基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

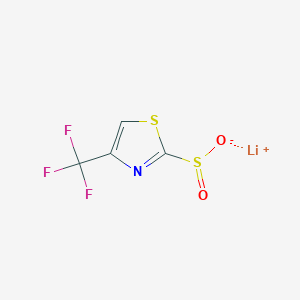

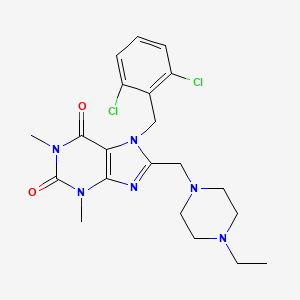

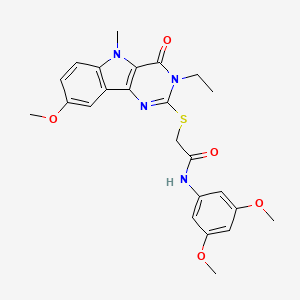

2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the CAS Number: 145575-31-1 . It has a molecular weight of 246.26 . The IUPAC name for this compound is 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O4/c1-17-13-7-12-10 (6-11 (13)15)8-4-2-3-5-9 (8)14 (16)18-12/h6-7,15H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .科学研究应用

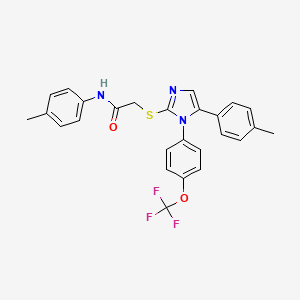

- Researchers have discovered that this compound acts as an on-off selective fluorescent sensor for iron (III) ions both in vitro (laboratory conditions) and ex vivo (outside the living organism) . Its fluorescence properties make it valuable for detecting iron ions, which play crucial roles in biological processes.

- Compound 1f, a derivative of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, significantly affects PDE2 inhibitory activities with an IC50 value of 3.67 ± 0.47 μM . PDEs are enzymes involved in regulating cyclic nucleotide levels, making them potential drug targets.

- Researchers explore this compound’s interactions with biological systems, including its potential as a drug candidate or scaffold for designing novel pharmaceuticals . Its structural features may contribute to specific biological effects.

Fluorescent Sensors for Iron (III)

Phosphodiesterase (PDE) Inhibition

Biopharmaceutical Research

安全和危害

作用机制

Target of Action

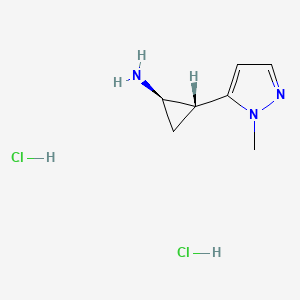

The primary target of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that breaks down the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in a variety of physiological processes.

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . The inhibition of PDE2 leads to an increase in the levels of cAMP and cGMP, amplifying the signal transduction pathways they are involved in.

Biochemical Pathways

The inhibition of PDE2 affects multiple biochemical pathways. The increased levels of cAMP and cGMP can enhance the signaling of pathways that are regulated by these cyclic nucleotides. This includes pathways involved in inflammation, smooth muscle relaxation, and neuroprotection .

Pharmacokinetics

It is known that urolithins, which are structurally similar compounds, are main intestinal metabolites derived from the metabolism of ellagic acid (ea) through tannolactone ring and dihydroxylation . Urolithins have more advantages in absorption than EA, which may be the final material basis for the biological activities of EA .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the increased levels of cAMP and cGMP. This can lead to enhanced signal transduction in cells, potentially leading to effects such as reduced inflammation, relaxation of smooth muscle, and neuroprotection .

属性

IUPAC Name |

2-hydroxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGSSPMHBRVPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)